molecular formula C10H7F6NO3 B1439104 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate CAS No. 1087788-54-2

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B1439104
CAS No.: 1087788-54-2
M. Wt: 303.16 g/mol
InChI Key: ZYQXJZVUKTXCLH-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate is a fluorinated carbamate derivative with the molecular formula C₁₀H₇F₆NO₃. Its structure features a trifluoroethyl group attached to a carbamate moiety and a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the 3-position. This compound is of interest in medicinal chemistry and agrochemical research due to the electronic and steric effects imparted by its fluorine substituents, which can enhance metabolic stability, lipophilicity, and target binding .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-2-1-3-7(4-6)20-10(14,15)16/h1-4H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQXJZVUKTXCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Carbodiimide-Mediated Coupling

  • Reagents : 2,2,2-trifluoroethanol, 3-(trifluoromethoxy)aniline, dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • Mechanism : The carbodiimide activates the hydroxyl group of 2,2,2-trifluoroethanol to form an O-acylisourea intermediate, which then reacts with the amino group of 3-(trifluoromethoxy)aniline to form the carbamate bond.
  • Conditions : Typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran at 0–25 °C under inert atmosphere.
  • Advantages : High yield, mild reaction conditions, and good selectivity for carbamate formation.
  • Limitations : Formation of dicyclohexylurea byproduct requires filtration and purification steps.

Use of Carbonyl Diimidazole (CDI)

  • Reagents : 2,2,2-trifluoroethanol, 3-(trifluoromethoxy)aniline, carbonyl diimidazole.
  • Mechanism : CDI activates the alcohol to form an imidazolyl carbamate intermediate, which then reacts with the amine to yield the desired carbamate.
  • Conditions : Reaction is usually carried out in dry solvents like dimethylformamide (DMF) or acetonitrile at room temperature.
  • Advantages : Avoids urea byproducts, simplifying purification.
  • Limitations : CDI is moisture sensitive and requires careful handling.

Direct Reaction with Chloroformates

  • Reagents : 3-(trifluoromethoxy)aniline and 2,2,2-trifluoroethyl chloroformate.
  • Mechanism : The amine nucleophilically attacks the chloroformate to form the carbamate directly.
  • Conditions : Typically performed in anhydrous solvents such as dichloromethane at low temperatures (0–5 °C) with a base like triethylamine to scavenge HCl.
  • Advantages : Direct and efficient method with high purity products.
  • Limitations : Chloroformates are reactive and require careful handling; side reactions possible if moisture is present.

Industrial Scale Considerations

  • Continuous Flow Chemistry : To enhance reproducibility and yield, continuous flow reactors are employed. This allows precise control over reaction time, temperature, and stoichiometry, reducing side reactions and waste.
  • Automation and Monitoring : Advanced in-line monitoring (e.g., IR, UV-vis spectroscopy) is used to track reaction progress and optimize conditions.
  • Purification : Crystallization and chromatographic methods are employed post-reaction to isolate pure carbamate.

Reaction Conditions and Yields

Method Key Reagents Solvent Temperature (°C) Reaction Time Yield (%) Notes
Carbodiimide-mediated (DCC) 2,2,2-trifluoroethanol, 3-(trifluoromethoxy)aniline, DCC, DMAP DCM or THF 0–25 12–24 h 70–85 Requires filtration to remove dicyclohexylurea
CDI-mediated 2,2,2-trifluoroethanol, 3-(trifluoromethoxy)aniline, CDI DMF or MeCN 20–25 6–12 h 75–90 Cleaner reaction, less byproduct formation
Chloroformate route 3-(trifluoromethoxy)aniline, 2,2,2-trifluoroethyl chloroformate, Et3N DCM 0–5 1–3 h 80–95 Fastest method, requires careful moisture control

Research Findings and Optimization

  • Effect of Base : Triethylamine is commonly used to neutralize generated HCl; alternatives like pyridine can be used but may affect reaction rates.
  • Solvent Effects : Non-polar solvents (e.g., dichloromethane) favor cleaner reactions; polar aprotic solvents (e.g., DMF) can improve solubility but may complicate purification.
  • Temperature Control : Lower temperatures reduce side reactions, especially in chloroformate methods.
  • Stoichiometry : Slight excess of 2,2,2-trifluoroethanol or chloroformate improves conversion but requires removal of excess reagent.

Summary Table of Preparation Methods

Aspect Carbodiimide-Mediated CDI-Mediated Chloroformate Route
Activation Agent DCC or EDC Carbonyl diimidazole (CDI) 2,2,2-Trifluoroethyl chloroformate
Byproducts Dicyclohexylurea Imidazole HCl (neutralized by base)
Reaction Time 12–24 hours 6–12 hours 1–3 hours
Typical Yield 70–85% 75–90% 80–95%
Purification Complexity Moderate (filtration needed) Low Low
Industrial Suitability Moderate Moderate High
Safety Considerations Carbodiimide toxicity Moisture sensitivity Chloroformate reactivity

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent due to its ability to modify biological pathways. Research indicates that the trifluoroethyl and trifluoromethoxy groups can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates.

  • Case Study : A study published in Chemistry Letters demonstrated the regioselective carbon-carbon bond formation involving trifluoroethyl-substituted amines, indicating potential pathways for synthesizing novel pharmaceutical compounds .

Agrochemicals

In agrochemical applications, 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate has been explored as an active ingredient in pesticides and herbicides. Its fluorinated structure enhances lipophilicity and stability in agricultural formulations.

  • Research Findings : The compound's efficacy as a pesticide has been evaluated through various trials, showing promising results in controlling pest populations while minimizing environmental impact.

Material Science

The unique properties of this compound make it suitable for developing advanced materials with specific functionalities. Fluorinated compounds are known for their hydrophobicity and thermal stability.

  • Application Example : Research has indicated that incorporating this carbamate into polymer matrices can improve water repellency and thermal resistance of the resulting materials.

Data Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential drug developmentRegioselective reactions enhancing drug synthesis
AgrochemicalsActive ingredient in pesticidesEffective pest control with reduced environmental impact
Material ScienceDevelopment of advanced materialsImproved hydrophobicity and thermal stability

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluoroethyl and trifluoromethoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs differ in substituent placement, fluorine content, and functional groups. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications
2,2,2-Trifluoroethyl N-[3-(Trifluoromethoxy)Phenyl]Carbamate (Target Compound) 3-(Trifluoromethoxy)phenyl C₁₀H₇F₆NO₃ Enhanced metabolic stability; potential use in enzyme inhibition or agrochemicals .
2,2,2-Trifluoroethyl N-[3-(Trifluoromethyl)Phenyl]Carbamate (CAS 1087788-83-7) 3-(Trifluoromethyl)phenyl (-CF₃) C₁₀H₇F₆NO₂ Higher lipophilicity; used in crop protection and medicinal chemistry research .
2,2,2-Trifluoroethyl N-[4-(Trifluoromethoxy)Phenyl]Carbamate (PubChem CID 39871375) 4-(Trifluoromethoxy)phenyl C₁₀H₇F₆NO₃ Altered binding affinity due to para-substitution; explored in antifungal studies .
2-Chloro-4-Fluorophenyl N-[3-(Trifluoromethyl)Phenyl]Carbamate 3-(Trifluoromethyl)phenyl + chloro/fluorine C₁₄H₈ClF₄NO₂ Dual halogen substitution improves electrophilic reactivity; studied as a bioactive scaffold .
2,2,2-Trifluoroethyl N-[3-(Cyclopentanesulfonyl)Phenyl]Carbamate (CAS 1235441-26-5) 3-(Cyclopentanesulfonyl)phenyl C₁₄H₁₆F₃NO₄S Sulfonyl group enhances solubility; investigated for kinase inhibition .

Physicochemical and Functional Insights

Electronic Effects :

  • The trifluoromethoxy (-OCF₃) group in the target compound is less electron-withdrawing than the trifluoromethyl (-CF₃) group in its analog (CAS 1087788-83-7). This difference impacts intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for receptor binding .
  • Halogenated Derivatives (e.g., 2-chloro-4-fluorophenyl carbamate) exhibit increased electrophilicity, making them more reactive in nucleophilic environments .

Bioactivity :

  • The para-substituted trifluoromethoxy analog (PubChem CID 39871375) shows distinct antifungal activity compared to the target compound’s meta-substitution , highlighting the role of substituent positioning in biological targeting .
  • Sulfonyl-containing analogs (e.g., CAS 1235441-26-5) demonstrate improved aqueous solubility, which is advantageous for drug formulation .

For example, CAS 1087788-83-7 is listed as a discontinued product, possibly due to handling challenges or regulatory concerns .

Biological Activity

2,2,2-Trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl and trifluoromethoxy functional groups. These groups are known to enhance biological activity through various mechanisms, including improved lipophilicity, metabolic stability, and binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Chemical Formula : C10H7F6NO3
  • Molecular Weight : 303.16 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 39871375

Biological Mechanisms

The trifluoromethyl group is recognized for its ability to modulate the electronic properties of molecules, enhancing their interaction with biological targets. Research indicates that compounds containing trifluoromethyl groups can exhibit increased potency against various enzymes and receptors due to their unique steric and electronic characteristics .

  • Enzyme Inhibition : Compounds similar to this compound have shown promising results as inhibitors of enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing pathways related to cell proliferation and apoptosis .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of carbamate derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth . The incorporation of trifluoromethyl groups has been linked to enhanced potency and selectivity against cancer cells.

Neuroprotective Effects

Research has suggested that trifluoromethyl-containing compounds may exhibit neuroprotective properties by modulating neurotransmitter systems. This could be particularly relevant in the context of neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring or the carbamate moiety can significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity to target proteins by stabilizing interactions through hydrogen bonding and hydrophobic effects .

ModificationEffect on Activity
Trifluoromethyl substitutionIncreased potency in enzyme inhibition
Variations in the phenyl ringAltered binding affinity and selectivity

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, a related compound demonstrated a 70% reduction in viability in breast cancer cells at a concentration of 10 µM .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of similar compounds in tumor-bearing mice. Results indicated significant tumor size reduction when treated with trifluoromethyl carbamates compared to control groups .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate? A: The compound can be synthesized via a carbamate-forming reaction between 3-(trifluoromethoxy)aniline and 2,2,2-trifluoroethyl chloroformate. Key steps include:

  • Step 1: Activation of the amine group in 3-(trifluoromethoxy)aniline under basic conditions (e.g., pyridine or triethylamine).
  • Step 2: Reaction with 2,2,2-trifluoroethyl chloroformate at 0–25°C in anhydrous dichloromethane.
  • Step 3: Purification via column chromatography or recrystallization.
    Validation typically involves <sup>1</sup>H/<sup>19</sup>F NMR and HRMS to confirm structure and purity .

Analytical Characterization Techniques

Q: Which analytical methods are critical for characterizing this compound? A: Essential techniques include:

  • <sup>1</sup>H/<sup>19</sup>F NMR: To confirm the presence of trifluoromethoxy (-OCF3) and trifluoroethyl (-CF3CH2) groups.
  • HRMS (ESI): For precise molecular weight determination (e.g., calculated [M+1]<sup>+</sup> for C11H8F6NO3: 340.0372).
  • FT-IR: To identify carbamate C=O stretching (~1700 cm<sup>-1</sup>) and N-H bonds (~3300 cm<sup>-1</sup>).
    Cross-referencing with analogs (e.g., para-substituted derivatives) ensures accuracy .

Role of the Trifluoromethoxy Group (Basic)

Q: How does the trifluoromethoxy substituent influence the compound’s properties? A: The -OCF3 group:

  • Enhances lipophilicity (logP increases by ~1.5 compared to methoxy analogs), improving membrane permeability.
  • Introduces electron-withdrawing effects , stabilizing the aromatic ring and altering reaction kinetics.
  • Impacts steric interactions due to its bulk, potentially affecting binding in biological assays.
    These properties are critical for designing bioactive analogs .

Stability Under Experimental Conditions

Q: What stability considerations are relevant during storage and handling? A:

  • Hydrolysis Sensitivity: Carbamate bonds are prone to hydrolysis in aqueous or acidic conditions. Store in anhydrous environments (e.g., desiccated, under N2).
  • Thermal Stability: Decomposition occurs above 150°C; avoid prolonged heating during synthesis.
  • Light Sensitivity: UV exposure may degrade the trifluoromethoxy group; use amber glassware.
    Stability studies should include TGA/DSC for thermal profiling and accelerated degradation tests .

Advanced: Structure-Activity Relationship (SAR) Studies

Q: How does the meta-substitution of the trifluoromethoxy group compare to para-substituted analogs? A:

  • Meta vs. Para Effects: Meta-substitution (as in the target compound) reduces steric hindrance compared to para-substituted analogs, potentially increasing rotational freedom and altering binding modes.
  • Electronic Differences: Para-substitution may enhance resonance stabilization, whereas meta-substitution directs electron withdrawal to specific positions.
    Comparative studies using computational docking (e.g., AutoDock Vina) and <sup>19</sup>F NMR titration can resolve these differences .

Advanced: Computational Docking Studies

Q: What computational strategies predict the compound’s interaction with biological targets? A:

  • Target Selection: Focus on enzymes with carbamate-binding pockets (e.g., acetylcholinesterase or cytochrome P450).
  • Docking Workflow:
    • Prepare ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).
    • Generate protein grid in AutoDock.
    • Analyze binding energies and hydrogen-bonding interactions.
      Validation via molecular dynamics (MD) simulations (e.g., GROMACS) assesses stability over 100 ns trajectories .

Data Contradiction Analysis: Substituent Position Effects

Q: How to address conflicting reactivity data between meta- and para-substituted analogs? A:

  • Case Study: Para-substituted analogs (e.g., 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate) may show higher hydrolysis rates due to resonance stabilization of intermediates.
  • Resolution: Compare kinetic parameters (kobs) under identical pH/temperature conditions. Use Hammett plots to correlate substituent effects with reaction rates .

Advanced: Polymorphism and Crystal Structure Analysis

Q: How to investigate solid-state forms of this compound? A:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks.
  • PXRD: Identify polymorphs by comparing experimental and simulated patterns (Mercury software).
  • DSC/TGA: Detect phase transitions and desolvation events.
    Refer to methodologies in carbamate crystal studies for benchmarking .

Toxicity Assessment Methodologies

Q: What in vitro assays evaluate the compound’s toxicological profile? A:

  • Cytotoxicity: MTT assay on HepG2 cells (IC50 determination).
  • Genotoxicity: Ames test (TA98 strain) to assess mutagenic potential.
  • Metabolic Stability: Microsomal incubation (human liver microsomes) with LC-MS quantification.
    Cross-reference with carbamate pesticide data (e.g., tolprocarb) for risk assessment .

Green Synthesis Approaches

Q: What sustainable methods reduce waste in synthesis? A:

  • Solvent-Free Conditions: Use microwave-assisted synthesis to minimize dichloromethane.
  • Catalysis: Employ immobilized lipases (e.g., Candida antarctica) for carbamate formation.
  • Atom Economy: Optimize stoichiometry to reduce excess reagents.
    Case studies in green carbamate synthesis demonstrate 20–30% waste reduction .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate
Reactant of Route 2
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2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate

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